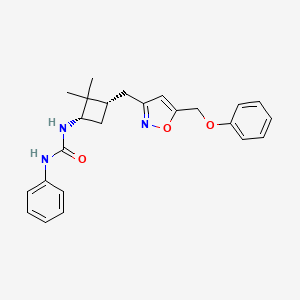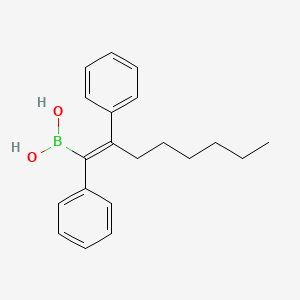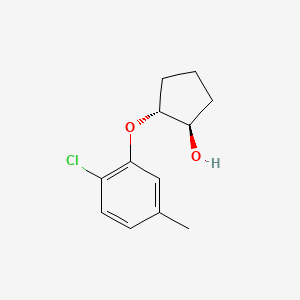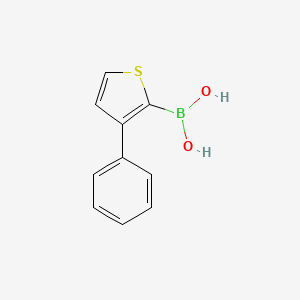
Trans-tetrahydrofuran-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with significant potential in various industrial and scientific applications. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound is particularly notable for its role as a renewable feedstock in the production of adipic acid, a key monomer in the manufacture of nylon and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the catalytic hydrogenation of 2,5-furandicarboxylic acid, which is derived from biomass. The hydrogenation process typically involves the use of palladium or platinum catalysts under high pressure of hydrogen gas . Another method involves the oxidation of tetrahydrofuran-2,5-dimethanol using hydrotalcite-supported gold catalysts under aerobic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of recyclable catalysts to enhance sustainability and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Trans-tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce adipic acid, a valuable industrial chemical.
Reduction: The compound can be reduced to form tetrahydrofuran-2,5-dimethanol.
Substitution: It can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen or hydrogen peroxide in the presence of gold or platinum catalysts.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed
Adipic Acid: Formed through oxidation reactions.
Tetrahydrofuran-2,5-dimethanol: Formed through reduction reactions.
Scientific Research Applications
Trans-tetrahydrofuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key intermediate in the production of biodegradable plastics and other sustainable materials.
Mechanism of Action
The mechanism by which trans-tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its carboxylic acid groups. These groups can undergo protonation or deprotonation, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor to trans-tetrahydrofuran-2,5-dicarboxylic acid, used in similar applications.
Tetrahydrofuran-2-carboxylic Acid: Another derivative of tetrahydrofuran with one carboxylic acid group.
Adipic Acid: A major product formed from this compound, widely used in the polymer industry.
Uniqueness
This compound is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and applications. Its renewable nature and potential for sustainable production also set it apart from other similar compounds .
Properties
Molecular Formula |
C6H8O5 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(2S,5S)-oxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
InChI Key |
CWZQRDJXBMLSTF-IMJSIDKUSA-N |
Isomeric SMILES |
C1C[C@H](O[C@@H]1C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(OC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



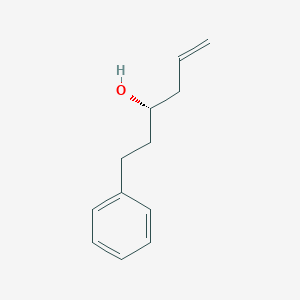
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
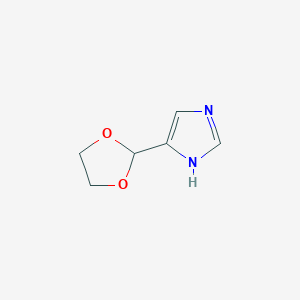
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
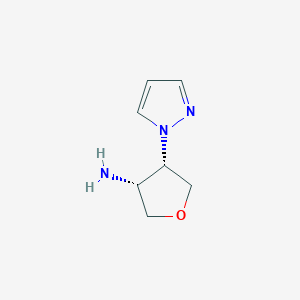
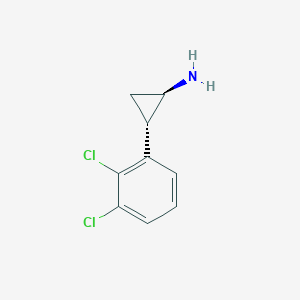
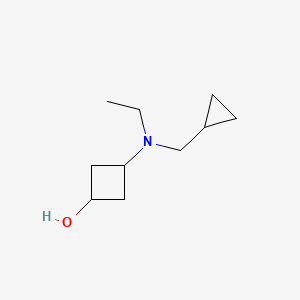
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
